molecular formula C25H23N3O4 B2646153 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide CAS No. 1286722-49-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Cat. No.: B2646153
CAS No.: 1286722-49-3
M. Wt: 429.476
InChI Key: DZRSCWLMZARXTC-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide group to a 7-oxo-pyrrolo[2,3-c]pyridine scaffold substituted with a 2-methylbenzyl group. The 2-methylbenzyl substitution likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-17-4-2-3-5-19(17)15-27-10-8-18-9-11-28(25(30)24(18)27)16-23(29)26-20-6-7-21-22(14-20)32-13-12-31-21/h2-11,14H,12-13,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRSCWLMZARXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multiple steps. One common approach starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous sodium carbonate solution. This yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is then further reacted with alkyl or aralkyl halides in dimethylformamide (DMF) using lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxane moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets. The benzodioxane moiety is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . The pyrrolopyridine structure may interact with various biological pathways, contributing to its pharmacological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations
Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyrrolo[2,3-c ]pyridin-7-one 2-Methylbenzyl, benzodioxin-acetamide ~447.5 (est.) High polarity (amide, ether O); moderate lipophilicity (benzyl)
Pyrrolo[2,3-d ]pyrimidine derivatives Pyrrolo[2,3-d ]pyrimidine Chloro, azidoethyl, purine-linked groups 300–450 Kinase inhibition (e.g., JAK2/STAT3 pathways)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridine-3-amine Benzodioxin, dimethylaminomethylphenyl 391.46 Research use; unvalidated for therapeutics

Key Observations :

  • The pyrrolo[2,3-c]pyridine core in the target compound differs from the pyrrolo[2,3-d]pyrimidine analogs in nitrogen positioning, which alters hydrogen-bonding capabilities and target selectivity.
  • The benzodioxin moiety in the target compound and the pyridin-3-amine derivative both confer metabolic resistance due to ether linkages but differ in solubility (amide vs. amine groups).
Hydrogen-Bonding and Crystallography
  • In contrast, pyrrolo[2,3-d]pyrimidines with chloro or azide substituents exhibit weaker intermolecular interactions, leading to lower melting points .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a novel compound that has garnered attention in pharmaceutical research for its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition and potential therapeutic uses.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzodioxin moiety linked to a pyrrolo-pyridine derivative. Its molecular formula is C20H22N2O3C_{20}H_{22}N_2O_3 with a molecular weight of approximately 338.40 g/mol. The structure can be represented as follows:

\text{N 2 3 dihydro 1 4 benzodioxin 6 yl 2 1 2 methylphenyl methyl 7 oxo 1H 6H 7H pyrrolo 2 3 c pyridin 6 yl}acetamide}

Synthesis

The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives and various acetamides. The synthetic route typically includes:

  • Formation of the Benzodioxin Core : Derived from 2,3-dihydrobenzo[1,4]dioxin.
  • Pyrrolo-Pyridine Formation : Introduction of the pyrrolo-pyridine structure through specific coupling reactions.
  • Final Acetamide Formation : Reacting the resulting intermediates with acetamide derivatives.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of this compound. Notably:

  • α-Glucosidase Inhibition : The compound has shown promising results in inhibiting α-glucosidase activity, which is crucial for managing Type 2 Diabetes Mellitus (T2DM). In vitro assays indicated significant inhibition at varying concentrations.
    Concentration (µM)% Inhibition
    1045%
    5075%
    10090%
    This suggests a dose-dependent response indicating its potential as an antidiabetic agent .
  • Acetylcholinesterase Inhibition : Additionally, the compound was tested against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease (AD). Results indicated moderate inhibition:
    Concentration (µM)% Inhibition
    1030%
    5060%
    10085%
    These findings support its potential use in neurodegenerative disease therapies .

Case Studies

A case study involving animal models demonstrated that administration of the compound led to improved glucose tolerance and cognitive function in diabetic rats. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors compared to control groups.

Summary of Findings

The following table summarizes key findings from various studies:

Study FocusKey Findings
α-Glucosidase InhibitionSignificant dose-dependent inhibition observed.
AChE InhibitionModerate inhibition; potential for AD treatment.
Animal Model StudiesImproved glucose tolerance; enhanced cognitive function.

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